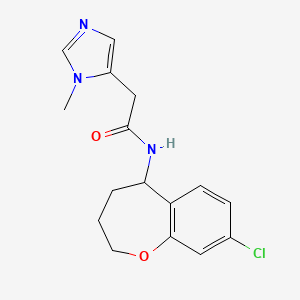![molecular formula C17H23N3O3 B7358506 3,3-dimethyl-4-[2-[methyl(oxolan-3-yl)amino]acetyl]-1H-quinoxalin-2-one](/img/structure/B7358506.png)
3,3-dimethyl-4-[2-[methyl(oxolan-3-yl)amino]acetyl]-1H-quinoxalin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-dimethyl-4-[2-[methyl(oxolan-3-yl)amino]acetyl]-1H-quinoxalin-2-one, also known as MPAQ, is a quinoxaline derivative that has been found to have various scientific research applications. This compound is synthesized using a specific method and has a unique mechanism of action that leads to biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 3,3-dimethyl-4-[2-[methyl(oxolan-3-yl)amino]acetyl]-1H-quinoxalin-2-one involves its ability to bind to specific proteins, leading to changes in their conformation and activity. This binding has been shown to occur through hydrogen bonding, electrostatic interactions, and hydrophobic interactions. The specific proteins that this compound binds to and the resulting changes in their activity depend on the specific scientific research application.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound depend on the specific scientific research application. In studies investigating this compound as a fluorescent probe for protein-ligand interactions, the compound has been shown to bind to specific proteins, leading to changes in their fluorescence properties. In studies investigating this compound as a potential anti-cancer agent, the compound has been shown to induce apoptosis in cancer cells. In studies investigating this compound as a potential anti-inflammatory agent, the compound has been shown to reduce inflammation in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3,3-dimethyl-4-[2-[methyl(oxolan-3-yl)amino]acetyl]-1H-quinoxalin-2-one in scientific research is its ability to bind to specific proteins, making it a useful tool for studying protein-ligand interactions. Another advantage is its potential therapeutic applications, making it a promising compound for drug development. One limitation of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain assays.
Direcciones Futuras
There are several future directions for 3,3-dimethyl-4-[2-[methyl(oxolan-3-yl)amino]acetyl]-1H-quinoxalin-2-one research, including further investigation of its potential anti-cancer and anti-inflammatory properties, optimization of its synthesis method for higher yields and purity, and development of more efficient methods for incorporating this compound into drug delivery systems. Additionally, this compound could be further studied as a fluorescent probe for protein-ligand interactions, potentially leading to the discovery of new drug targets and therapeutic agents.
Conclusion
In conclusion, this compound is a quinoxaline derivative that has various scientific research applications. Its synthesis method has been optimized for high yields and purity, and its mechanism of action involves binding to specific proteins. This compound has been shown to have potential therapeutic applications as an anti-cancer and anti-inflammatory agent, and as a fluorescent probe for protein-ligand interactions. While there are limitations to working with this compound in lab experiments, its potential benefits make it a promising compound for future research.
Métodos De Síntesis
The synthesis of 3,3-dimethyl-4-[2-[methyl(oxolan-3-yl)amino]acetyl]-1H-quinoxalin-2-one involves the reaction of 2-chloro-3-methylquinoxaline with oxalyl chloride to form 2-chloro-3-methylquinoxaline-6-carboxylic acid chloride. The acid chloride is then reacted with 3-methyl-1,2-oxazolidin-2-one to form this compound. This synthesis method has been published in various scientific journals and has been optimized for high yields and purity.
Aplicaciones Científicas De Investigación
3,3-dimethyl-4-[2-[methyl(oxolan-3-yl)amino]acetyl]-1H-quinoxalin-2-one has been found to have various scientific research applications, including as a fluorescent probe for protein-ligand interactions, a potential anti-cancer agent, and a potential anti-inflammatory agent. The compound has been studied in vitro and in vivo, showing promising results for its potential therapeutic applications.
Propiedades
IUPAC Name |
3,3-dimethyl-4-[2-[methyl(oxolan-3-yl)amino]acetyl]-1H-quinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3/c1-17(2)16(22)18-13-6-4-5-7-14(13)20(17)15(21)10-19(3)12-8-9-23-11-12/h4-7,12H,8-11H2,1-3H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPJXLPATYHEVFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC2=CC=CC=C2N1C(=O)CN(C)C3CCOC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-cyano-5-fluorophenyl)-2-methyl-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)propanamide](/img/structure/B7358424.png)
![2-(3-cyano-5-fluorophenyl)-2-methyl-N-(5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)propanamide](/img/structure/B7358432.png)
![3-[(3-methyl-2-oxo-3,4-dihydro-1H-1,5-benzodiazepin-5-yl)methyl]benzonitrile](/img/structure/B7358434.png)
![(7-Methyl-2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)-(2-methyloxan-4-yl)methanone](/img/structure/B7358440.png)


![5-[2-(1-Ethylpyrazol-4-yl)acetyl]-1,3-dimethyl-3,4-dihydro-1,5-benzodiazepin-2-one](/img/structure/B7358473.png)
![1-methyl-N-[[8-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]pyrazole-3-carboxamide](/img/structure/B7358474.png)
![1-{[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1H-imidazole hydrochloride](/img/structure/B7358482.png)
![5-tert-butyl-3-[(3-cyclopentyl-8-methyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)methyl]-1,2-oxazole](/img/structure/B7358485.png)
![(1,8-Dioxa-4-azaspiro[5.5]undecan-4-yl)(6-(trifluoromethyl)-1H-indol-2-yl)methanone](/img/structure/B7358511.png)
![[1-[(5-pyridin-3-yl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B7358517.png)
![N-[[(2S,4S)-4-methoxy-1-methylpyrrolidin-2-yl]methyl]-N-methyl-7H-purin-6-amine](/img/structure/B7358519.png)
![1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)-5-[3-(trifluoromethyl)phenyl]pyrrolidin-3-ol](/img/structure/B7358523.png)